Trichloro[(3-methylphenyl)methyl]silane
Description
Properties
CAS No. |
36147-59-8 |
|---|---|
Molecular Formula |
C8H9Cl3Si |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
trichloro-[(3-methylphenyl)methyl]silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
UTTMPFJDBFOFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.
Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols (e.g., methanol): For alcoholysis reactions.
Alkali Metals (e.g., sodium): For reduction reactions.
Major Products
Silanols: Formed during hydrolysis.
Alkoxysilanes: Formed during alcoholysis.
Polysilanes: Formed during reduction.
Scientific Research Applications
Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular characteristics of trichloro[(3-methylphenyl)methyl]silane and analogous compounds:
Notes:
- Aromatic vs. Alkyl Substituents: The benzyl group in the target compound likely enhances π-π interactions in aromatic systems compared to purely alkyl chains (e.g., hexyl or octadecyl silanes). This could improve adhesion in polymer composites or catalytic substrates requiring aromatic stacking .
- Fluorinated Chains: Fluorinated silanes (e.g., PFOS) exhibit superior hydrophobicity and chemical resistance but lack the aromatic electronic effects present in the target compound .
Hydrophobicity and Surface Modification
- Alkyl Silanes (C6, C18): Trichloro(hexyl)silane is used to hydrophobize catalysts, enhancing oil-catalyst interactions in transesterification (e.g., soybean oil methanolysis) . OTS (C18) forms densely packed self-assembled monolayers (SAMs) with liquid-repellent properties, critical in microfluidic devices .
- Fluorinated Silanes (PFOS):
- Aromatic Silanes:
Reactivity in Chemical Reactions
- Vinyl Silanes:
Performance in Catalysis and Material Science
- Catalyst Supports:
- SAMs and Surface Engineering:
Key Comparative Insights
| Property | Target Compound | Trichloro(hexyl)silane | OTS (C18) | PFOS |
|---|---|---|---|---|
| Hydrophobicity | Moderate (aromatic) | High (alkyl) | Very high (long alkyl) | Extreme (fluorinated) |
| Surface Energy | Intermediate | ~25 mN/m | ~20 mN/m | <15 mN/m |
| Thermal Stability | Likely high (aromatic) | Moderate | High | Very high |
| Reactivity with BEt₃ | Not studied | Low | Low | Low |
Challenges and Opportunities
- Aromatic Silanes: Limited data on the target compound necessitates further studies on its hydrolysis kinetics, bonding strength, and compatibility with industrial processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
